molecular formula C12H14N4O B1423273 6-(4-Methylpiperazine-1-carbonyl)pyridine-3-carbonitrile CAS No. 1270786-16-7

6-(4-Methylpiperazine-1-carbonyl)pyridine-3-carbonitrile

Cat. No.: B1423273
CAS No.: 1270786-16-7
M. Wt: 230.27 g/mol
InChI Key: VPOZBLRJNJAONZ-UHFFFAOYSA-N
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Description

6-(4-Methylpiperazine-1-carbonyl)pyridine-3-carbonitrile is a chemical compound characterized by its unique molecular structure, which includes a pyridine ring substituted with a 4-methylpiperazine-1-carbonyl group and a cyano group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methylpiperazine-1-carbonyl)pyridine-3-carbonitrile typically involves the following steps:

  • Formation of the Pyridine Core: The pyridine ring can be synthesized through various methods, such as the Chichibabin synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.

  • Introduction of the Cyano Group: The cyano group at the 3-position can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the cyano group.

  • Attachment of the 4-Methylpiperazine-1-carbonyl Group: The 4-methylpiperazine-1-carbonyl group can be introduced through a carbonylation reaction, where a suitable precursor is reacted with carbon monoxide in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-(4-Methylpiperazine-1-carbonyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Amines derived from the reduction of the cyano group.

  • Substitution Products: Derivatives with different functional groups introduced at various positions on the pyridine ring.

Scientific Research Applications

Chemistry: In chemistry, 6-(4-Methylpiperazine-1-carbonyl)pyridine-3-carbonitrile can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules. It may serve as a probe to study enzyme activities or as a ligand in receptor binding assays.

Medicine: In medicinal chemistry, this compound can be explored for its potential therapeutic properties. It may be used as a lead compound in drug discovery and development, particularly in the design of new pharmaceuticals targeting specific diseases.

Industry: In industrial applications, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism by which 6-(4-Methylpiperazine-1-carbonyl)pyridine-3-carbonitrile exerts its effects depends on its molecular targets and pathways involved. For example, if used as a pharmaceutical, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • 4-Methylpiperazine-1-carbonyl chloride: A related compound with a similar structure but lacking the pyridine ring.

  • 6-(4-Methylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid: Another related compound with a cyclohexene ring instead of a pyridine ring.

Uniqueness: 6-(4-Methylpiperazine-1-carbonyl)pyridine-3-carbonitrile is unique due to its combination of the pyridine ring and the 4-methylpiperazine-1-carbonyl group, which provides distinct chemical and biological properties compared to its related compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

6-(4-methylpiperazine-1-carbonyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-15-4-6-16(7-5-15)12(17)11-3-2-10(8-13)9-14-11/h2-3,9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOZBLRJNJAONZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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